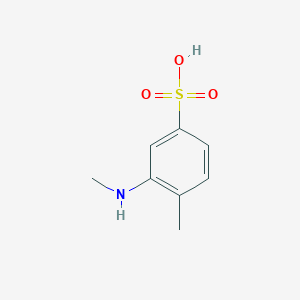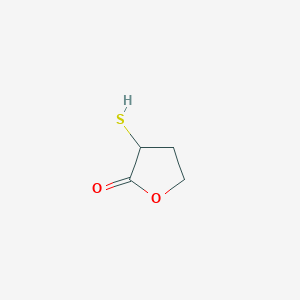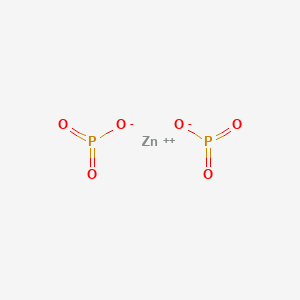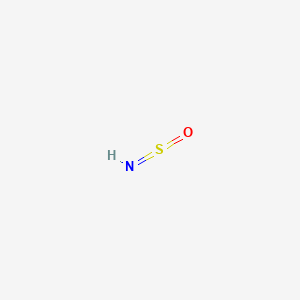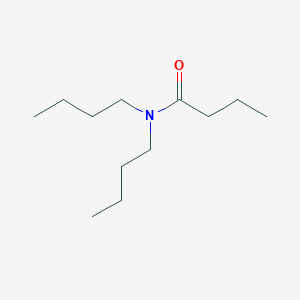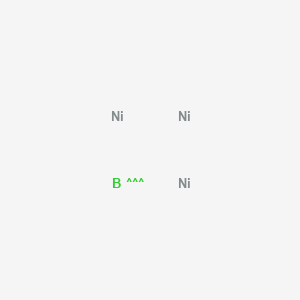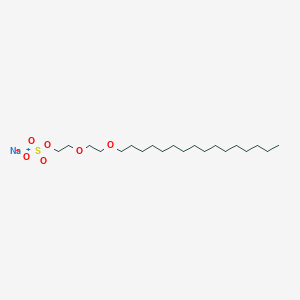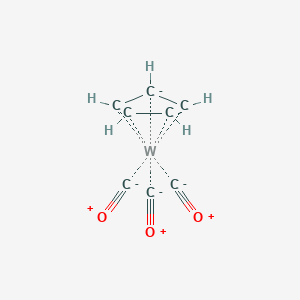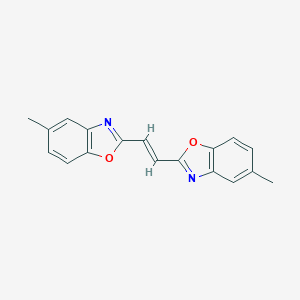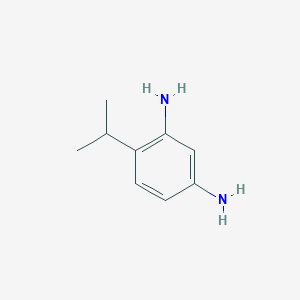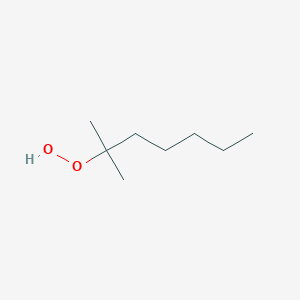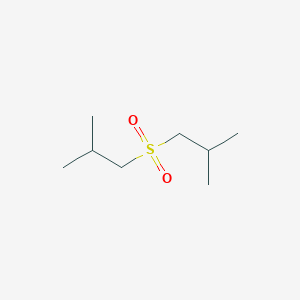
Diisobutyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisobutyl sulfone (DIBS) is a colorless liquid with a molecular formula of C8H18O2S. It is a sulfone compound that has been used in various industries, including pharmaceuticals, agrochemicals, and polymer production. DIBS has also shown potential in scientific research applications due to its unique chemical properties and mechanism of action.
Mechanism Of Action
Diisobutyl sulfone has a unique mechanism of action that involves the formation of a sulfone radical. This radical can undergo further reactions, leading to the formation of various products. Diisobutyl sulfone is also capable of undergoing oxidation, which can lead to the formation of sulfoxides and sulfones.
Biochemical And Physiological Effects
Diisobutyl sulfone has been shown to have a low toxicity profile and is not considered to be harmful to human health. However, it has been shown to have some physiological effects, including the ability to induce oxidative stress in cells. Diisobutyl sulfone has also been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory conditions.
Advantages And Limitations For Lab Experiments
Diisobutyl sulfone has several advantages as a solvent in lab experiments. It has a high boiling point, which allows it to be used at elevated temperatures. It is also a nonpolar solvent, which makes it useful for dissolving nonpolar compounds. However, Diisobutyl sulfone may not be suitable for all experiments, as it may react with certain compounds and may not be compatible with certain analytical techniques.
Future Directions
There are several potential future directions for the use of Diisobutyl sulfone in scientific research. One area of interest is its use as a solvent in the synthesis of new materials, including polymers and other organic compounds. Diisobutyl sulfone may also have potential as a reagent in organic synthesis reactions. Additionally, further research is needed to fully understand the mechanism of action of Diisobutyl sulfone and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of Diisobutyl sulfone involves the reaction of isobutylene with sulfur dioxide and oxygen in the presence of a catalyst. The reaction produces a mixture of sulfones, including Diisobutyl sulfone, which can be isolated and purified through distillation.
Scientific Research Applications
Diisobutyl sulfone has been studied for its potential use in various scientific research applications. One area of interest is its use as a solvent in organic synthesis. Diisobutyl sulfone has been shown to be an effective solvent for a wide range of organic compounds, including polar and nonpolar substances.
properties
CAS RN |
10495-45-1 |
|---|---|
Product Name |
Diisobutyl sulfone |
Molecular Formula |
C8H18O2S |
Molecular Weight |
178.29 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpropylsulfonyl)propane |
InChI |
InChI=1S/C8H18O2S/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
ULSLZZKKTPQNNJ-UHFFFAOYSA-N |
SMILES |
CC(C)CS(=O)(=O)CC(C)C |
Canonical SMILES |
CC(C)CS(=O)(=O)CC(C)C |
boiling_point |
265.0 °C |
melting_point |
17.0 °C |
Other CAS RN |
10495-45-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




